molecular formula C12H14F2N2O B1528807 3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one CAS No. 1404726-73-3

3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one

Cat. No.: B1528807
CAS No.: 1404726-73-3
M. Wt: 240.25 g/mol
InChI Key: OSFXPKWPVPCQSZ-UHFFFAOYSA-N
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Description

3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one (molecular formula C₁₁H₁₂F₂N₂O) is a piperidin-2-one derivative substituted with a 2,4-difluorobenzyl group at the 1-position and an amino group at the 3-position. Key structural and physicochemical properties include:

  • SMILES: C1CC(C(=O)N(C1)C2=C(C=C(C=C2)F)F)N
  • InChIKey: ICHBVVBYLROTKC-UHFFFAOYSA-N
  • Predicted Collision Cross Section (CCS):
    • [M+H]⁺: 150.7 Ų
    • [M+Na]⁺: 161.3 Ų

Properties

IUPAC Name

3-amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-4-3-8(10(14)6-9)7-16-5-1-2-11(15)12(16)17/h3-4,6,11H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFXPKWPVPCQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or difluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amine derivatives.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Piperidin-2-one Derivatives with Aryl Substituents

Compound Name Molecular Formula Substituent(s) Key Properties Reference
3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one C₁₁H₁₂F₂N₂O 2,4-difluorobenzyl, 3-amino CCS (M+H⁺): 150.7 Ų
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one C₁₃H₁₇FN₂O 4-fluorophenethyl, 3-amino pKa: 8.69; Density: 1.173 g/cm³
3-Amino-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one C₁₃H₁₅F₃N₂O 3-(trifluoromethyl)benzyl CCS (M+H⁺): Not reported
3-Amino-1-(2-methylphenyl)piperidin-2-one C₁₂H₁₆N₂O 2-methylbenzyl No data available

Key Observations :

  • Substituent Effects: The 2,4-difluorobenzyl group in the target compound introduces electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated analogs (e.g., 2-methylphenyl in ). The trifluoromethyl group in further increases hydrophobicity.
  • Biological Implications: Fluorine atoms often improve metabolic stability and bioavailability in drug candidates. The 3-amino group may serve as a hydrogen-bond donor, influencing receptor binding .

Pyrrolidin-2-one Analogs

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (C₁₀H₁₁FN₂O) features a 5-membered pyrrolidinone ring with a 3-fluorophenyl group. Compared to the 6-membered piperidinone core:

  • Electron Density : The reduced ring size may alter electron distribution at the amide carbonyl, affecting reactivity .

Related Impurities and Byproducts

Impurities of Risperidone (e.g., 3-[2-[4-[(E)-(2,4-Difluorophenyl)-hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) share the 2,4-difluorophenyl motif but incorporate additional heterocycles (pyrimidine) and functional groups (hydroxyimino). These structural differences likely result in distinct physicochemical and toxicological profiles .

Heterocyclic Compounds with Fluorinated Substituents

  • Posaconazole : Contains a 2,4-difluorophenyl group but is a triazole antifungal agent with a tetrahydrofuran core. Highlights the versatility of fluorinated aryl groups in medicinal chemistry .
  • Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: Fluorophenyl-substituted pyrimidines (e.g., 3-Amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one) demonstrate the importance of fluorine in modulating electronic properties and solubility .

Biological Activity

3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one, a piperidine derivative with the molecular formula C12_{12}H14_{14}F2_2N2_2O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a difluorophenyl moiety, which enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 240.25 g/mol
  • CAS Number : 1404726-73-3
  • Structure : Contains a piperidinone ring, an amino group, and a difluorophenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity, which is crucial for its pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound have shown promising anticancer properties. For example:

  • Microtubule Destabilization : Similar compounds have been reported to inhibit microtubule assembly, leading to apoptosis in cancer cells at concentrations around 20 μM .
  • Cell Cycle Impact : Studies indicate that certain derivatives can induce significant morphological changes and enhance caspase activity in breast cancer cells (MDA-MB-231) at low micromolar concentrations .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in various diseases:

Enzyme TargetInhibition TypeReference
Acetylcholinesterase (AChE)Enzyme inhibition
UreaseEnzyme inhibition

Other Pharmacological Activities

Beyond anticancer properties, this compound may possess other biological activities:

  • Antibacterial : Compounds with similar piperidine structures have demonstrated antibacterial effects against various pathogens .
  • Anti-inflammatory : Research suggests potential anti-inflammatory properties linked to piperidine derivatives .

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives in drug discovery:

  • Study on Piperidine Derivatives : A comprehensive study indicated that piperidine-based compounds exhibit diverse biological activities including anticancer and antibacterial effects .
  • Molecular Modeling Studies : Molecular docking studies have shown that this compound can effectively bind to target proteins implicated in cancer and other diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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